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Compound of Interest

Compound Name: 3-Bromo-2-nitrobenzaldehyde

Cat. No.: B145937

Introduction: The Spectroscopic Fingerprint in Drug
Discovery

In the intricate world of medicinal chemistry and drug development, the unambiguous structural
confirmation of novel organic molecules is a foundational pillar of scientific rigor. Substituted
benzaldehydes, such as 3-Bromo-2-nitrobenzaldehyde, serve as versatile scaffolds and key
intermediates in the synthesis of a wide array of pharmaceutical compounds. Their precise
substitution pattern dictates their reactivity and biological activity. Spectroscopic techniques,
including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS), provide the essential "fingerprint” to verify molecular structure, assess
purity, and guide synthetic strategy.

This technical guide offers an in-depth comparative analysis of the spectral data for 3-Bromo-
2-nitrobenzaldehyde. To provide a clear context for understanding the influence of its specific
substitution pattern, we will compare its spectral characteristics with those of structurally related
compounds: the singularly substituted 2-nitrobenzaldehyde and 3-bromobenzaldehyde, and the
isomeric 4-bromo-2-nitrobenzaldehyde. This comparative approach illuminates how the
electronic nature and position of the bromo and nitro substituents orchestrate distinct and
predictable changes in the spectral output.

Molecular Structures Under Investigation
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A clear visualization of the molecular architecture is essential for interpreting the subsequent
spectral data. The interplay between the electron-withdrawing aldehyde (-CHO), the strongly
electron-withdrawing nitro (-NO2z) group, and the moderately electron-withdrawing but bulky
bromo (-Br) group defines the unique electronic and steric environment of each molecule.

Figure 1. Chemical structures of the primary compound and its selected analogs.

Part 1: *H and **C Nuclear Magnetic Resonance
(NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of *H (proton) and 13C nuclei. The
chemical shift (d) is highly sensitive to the electron density around a nucleus. Electron-
withdrawing groups (EWGS) like -NO2 and -Br decrease electron density, "deshielding” the
nuclei and shifting their resonance signals to a higher frequency (downfield).[1] This effect is
the cornerstone of our comparative analysis.

Causality of Substituent Effects in NMR

The observed chemical shifts are a direct consequence of the electronic influence exerted by
the substituents on the aromatic ring. Both the nitro and bromo groups are electron-
withdrawing, but they operate through different mechanisms, which can be visualized as
follows:

Substituent Effects
on Aromatic Ring

Inductive Effect (-1)

Weak (donation via lone pairs.\‘\
N

Moderate " but overall withdrawing)

Strong

A
Withdrawal of pi (1) electron B‘

Withdrawal of sigma (o) electron
density through the single bond.
Strength depends on electronegativity
and distance.

Nitro Group (-NOz) Bromo Group (-Br) density from the aromatic system.

Affects ortho and para positions most.
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Figure 2. Key electronic effects influencing NMR chemical shifts.

'H NMR Data Comparison

The aldehyde proton (-CHO) and the aromatic protons provide rich diagnostic information. The
proximity and nature of the substituents create unique chemical shifts and splitting patterns for
each compound.

Table 1: Comparative *H NMR Spectral Data (Chemical Shifts d in ppm)

Aromatic-H (Multiplicity, J

Compound Aldehyde-H (s) .

in Hz)
3-Bromo-2- e (Predicted) H4: ~8.1 (d),
nitrobenzaldehyde | H5: ~7.6 (t), H6: ~8.0 (d)

_ ~8.12 (d), 7.96 (d), 7.81 (1),

2-Nitrobenzaldehyde ~10.42

7.78 (b)

~7.95 (t), 7.77 (d), 7.69 (d),
3-Bromobenzaldehyde ~9.92

7.39 (t)
4-Bromo-2-nitrobenzaldehyde ~10.3 ~8.3 (d), ~8.0 (dd), ~7.8 (d)

Note: Data for 2-nitrobenzaldehyde and 3-bromobenzaldehyde compiled from various sources.
[2] Data for 3-Bromo-2-nitrobenzaldehyde and 4-bromo-2-nitrobenzaldehyde are predicted
based on additive substituent effects.

Interpretation:

e Aldehyde Proton: The aldehyde proton in 2-nitrobenzaldehyde and 3-bromo-2-
nitrobenzaldehyde is significantly deshielded (~10.4 ppm) compared to 3-
bromobenzaldehyde (~9.9 ppm). This is due to the powerful through-space deshielding
effect of the adjacent ortho-nitro group.[2]

o Aromatic Protons: In 3-bromo-2-nitrobenzaldehyde, the proton at the C4 position, being
ortho to the nitro group, is expected to be the most downfield. The proton at C6, ortho to the
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aldehyde, will also be significantly downfield. The C5 proton, meta to both groups, will be the
most upfield of the aromatic signals. This distinct pattern allows for clear differentiation from
the other isomers.

13C NMR Data Comparison

13C NMR provides complementary information, detailing the electronic environment of the
carbon skeleton.

Table 2: Comparative 13C NMR Spectral Data (Chemical Shifts & in ppm)

Compound Carbonyl-C (C=0) Aromatic-C

(Predicted) C1: ~132, C2:
~188 ~150, C3: ~125, C4: ~136,
C5: ~129, C6: ~133

3-Bromo-2-
nitrobenzaldehyde

151.7, 134.5, 131.9, 130.6,

2-Nitrobenzaldehyde 189.2
128.3,124.5

137.8,137.1, 132.1, 130.5,

3-Bromobenzaldehyde 190.5
128.2,123.2

151.0, 136.2, 134.1, 131.5,

4-Bromo-2-nitrobenzaldehyde 188.9
128.0, 125.3

Note: Data compiled from various sources.[3] Data for 3-Bromo-2-nitrobenzaldehyde is
predicted.

Interpretation:

o Carbonyl Carbon: The chemical shift of the aldehyde carbon is relatively consistent across
the nitro-substituted compounds, appearing slightly upfield compared to 3-
bromobenzaldehyde.

o Aromatic Carbons: The carbons directly attached to the electron-withdrawing substituents
(C-NO2z and C-Br) show characteristic shifts. In 3-bromo-2-nitrobenzaldehyde, the C2
carbon bearing the nitro group is predicted to be the most deshielded aromatic carbon,
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appearing significantly downfield. The C3 carbon attached to the bromine will also be clearly
identifiable.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The
positions of key absorption bands, particularly the carbonyl (C=0) and nitro (N-O) stretches,
are diagnostic for these compounds. Electron-withdrawing substituents attached to a carbonyl
group tend to increase the C=0 stretching frequency due to the inductive effect.

Table 3: Comparative IR Spectral Data (Key Frequencies in cm™2)

N-O N-O

Compound C=0 Stretch Asymmetric Symmetric C-Br Stretch
Stretch Stretch

3-Bromo-2-

nitrobenzaldehy  ~1710-1720 ~1530-1540 ~1350-1360 ~650-700

de

2-

Nitrobenzaldehy ~1712 ~1535 ~1355 -

de

3-

Bromobenzaldeh  ~1705 - - ~660

yde

4-Bromo-2-

nitrobenzaldehyd ~1715 ~1530 ~1350 ~680

e

Note: Data compiled from various sources and predicted values for the primary compound.

Interpretation: The presence of the strongly electron-withdrawing nitro group ortho to the
aldehyde in 3-bromo-2-nitrobenzaldehyde is expected to increase the C=0 stretching
frequency compared to 3-bromobenzaldehyde. The spectrum will be characterized by three
strong, diagnostic peaks: the C=0 stretch, and the asymmetric and symmetric stretches of the
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N-O bonds. The C-Br stretch appears in the fingerprint region and confirms the presence of the
halogen.

Part 3: Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular
weight and fragmentation pattern of a molecule. For brominated compounds, the presence of
two stable isotopes, 7°Br and 81Br, in a nearly 1:1 natural abundance, results in a characteristic
M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 4: Comparative Mass Spectrometry Data (Key m/z Ratios)

Key Fragments

Compound Molecular Formula  Molecular Weight (miz)
m/z
229/231 (M),
3-Bromo-2- 200/202 (M-CHO)*,
) C7H4BrNOs 230.02
nitrobenzaldehyde 184/186 (M-NO2)*,
151 (M-Br)*
151 (M+), 121 (M-
2-Nitrobenzaldehyde C7HsNOs3 151.12 NO)*, 105 (M-NO2)+,
93, 77
184/186 (M+),
3- 183/185 (M-H)*+,
C7HsBrO 185.02
Bromobenzaldehyde 155/157 (M-CHO)+,
76 (M-Br-CO)*
229/231 (M*),
4-Bromo-2- 200/202 (M-CHO)™,
C7H4BrNOs 230.02
nitrobenzaldehyde 184/186 (M-NO2)*,

151 (M-Br)*

Note: Fragmentation patterns are predicted based on established principles.

Interpretation: The mass spectrum of 3-bromo-2-nitrobenzaldehyde is immediately
distinguishable by its molecular ion peaks at m/z 229 and 231, with nearly equal intensity. This
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doublet is the definitive signature of a molecule containing one bromine atom. Key
fragmentation pathways would involve the loss of the aldehyde group (-29 amu), the nitro
group (-46 amu), or the bromine atom (-79/-81 amu), each providing further structural
confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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